molecular formula C11H14N2 B7772984 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridin-8-amine

1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridin-8-amine

Cat. No.: B7772984
M. Wt: 174.24 g/mol
InChI Key: GCDWZOSVQXZKLZ-UHFFFAOYSA-N
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Description

1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridin-8-amine is a chemical compound with the molecular formula C₁₁H₁₄N₂ It is a heterocyclic amine, characterized by a bicyclic structure that includes a pyridine ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridin-8-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentadiene with pyridine derivatives in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridin-8-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), electrophiles (alkyl halides, acyl chlorides).

Major Products

Scientific Research Applications

1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridin-8-amine is utilized in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Employed in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and exerting biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridine: A structurally similar compound with a different functional group.

    2,3,5,6-Bistrimethylenepyridine: Another related compound with a similar bicyclic structure.

    2-Azatricyclo[7.3.0.0,3,7]dodeca-1,3(7),8-triene: A compound with a comparable ring system but different substituents.

Uniqueness

1,2,3,5,6,7-Hexahydrodicyclopenta[b,e]pyridin-8-amine is unique due to its specific amine functional group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other similar compounds and makes it a valuable target for research and development.

Properties

IUPAC Name

2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-trien-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c12-11-7-3-1-5-9(7)13-10-6-2-4-8(10)11/h1-6H2,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCDWZOSVQXZKLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=C3CCCC3=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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